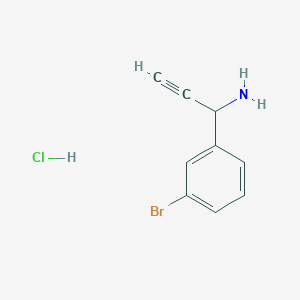
1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride” is a chemical compound with the IUPAC name “1- (3-bromophenyl)prop-2-yn-1-amine hydrochloride”. It has a molecular weight of 246.53 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h1,3-6,9H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride” is a solid at room temperature . It has a molecular weight of 246.53 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
The compound 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride has been utilized in the synthesis of 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles. These heterocycles were produced under CuI catalysis, yielding moderate to good results, showcasing the compound's utility in facilitating heterocyclic syntheses (Lygin & Meijere, 2009) (Lygin & Meijere, 2010).
Development of Molecular Structures
Studies involving 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride have contributed to the understanding of molecular structure and interactions. For instance, the synthesis and crystal structure analysis of certain thiazol-2-amine derivatives have been carried out, revealing insights into molecular torsional angles and intermolecular hydrogen bonding interactions. This research provides foundational knowledge for molecular design in various scientific applications (Nadaf et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h1,3-6,9H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPRTNZASTFMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
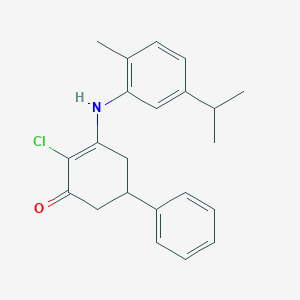
![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)
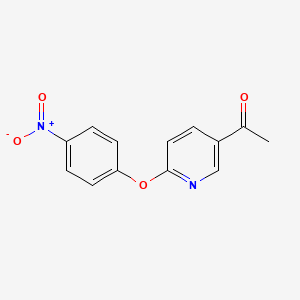

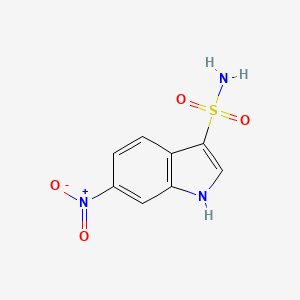
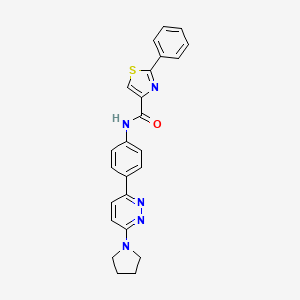

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)
![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)
![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)
